2-(4-methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide

Lipophilicity Drug-likeness Membrane permeability

2-(4-Methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide (CAS 90059-36-2) is a synthetic benzamide derivative belonging to the isoxazolylbenzamide class, characterized by a 4-methylbenzamido substituent at the ortho position of the benzamide core and a 3-methylisoxazol-5-yl group at the amide nitrogen. This compound is structurally related to a family of isoxazolylbenzamides disclosed in patents as insecticides and pest control agents.

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
CAS No. 90059-36-2
Cat. No. B12885172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide
CAS90059-36-2
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=NO3)C
InChIInChI=1S/C19H17N3O3/c1-12-7-9-14(10-8-12)18(23)20-16-6-4-3-5-15(16)19(24)21-17-11-13(2)22-25-17/h3-11H,1-2H3,(H,20,23)(H,21,24)
InChIKeyGERBYYASJNXXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide (CAS 90059-36-2): A 4-Methyl-Substituted Isoxazolylbenzamide for Insecticidal and Medicinal Chemistry Screening


2-(4-Methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide (CAS 90059-36-2) is a synthetic benzamide derivative belonging to the isoxazolylbenzamide class, characterized by a 4-methylbenzamido substituent at the ortho position of the benzamide core and a 3-methylisoxazol-5-yl group at the amide nitrogen [1]. This compound is structurally related to a family of isoxazolylbenzamides disclosed in patents as insecticides and pest control agents [2]. Its computed physicochemical properties include an exact mass of 335.13 Da, a calculated XLogP of 3.7, and a topological polar surface area of 84.2 Ų, placing it within a favorable range for membrane permeability and target engagement in both insect and mammalian systems [1].

Why Generic Substitution Fails: Physicochemical and Structural Differentiation Between 4-Methyl, 4-Chloro, and Unsubstituted Isoxazolylbenzamide Analogs


Within the isoxazolylbenzamide series, the 4-substituent on the benzamido ring critically modulates lipophilicity, electronic character, and steric bulk, which in turn influence target binding, metabolic stability, and organism-level efficacy [1]. The 4-methyl analog (CAS 90059-36-2) possesses a calculated XLogP of 3.7 and an exact mass of 335.13 Da, whereas the 4-chloro analog (CAS 90059-33-9) has a molecular weight of approximately 355.8 g/mol and the unsubstituted benzamido analog (CAS 90059-31-7) has an exact mass of 321.11 g/mol . These differences in lipophilicity and size are expected to impact pharmacokinetic partitioning, binding pocket complementarity, and species selectivity, making simple substitution between analogs scientifically unsound without comparative functional data. Furthermore, the insecticidal structure-activity relationships established in the foundational isoxazolylbenzamide patent demonstrate that specific substituent combinations are required for optimal biological activity, and unguided substitution risks loss of efficacy [1].

Quantitative Evidence Guide: Physicochemical and Structural Differentiation of 2-(4-Methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide vs. Closest Analogs


Lipophilicity (XLogP) Differentiation: 4-Methyl Substituent Provides Intermediate Lipophilicity vs. 4-Chloro and Unsubstituted Analogs

The calculated XLogP value for the 4-methyl analog (3.7) reflects the contribution of the methyl group to overall lipophilicity, positioning it between the more polar unsubstituted analog and the more lipophilic 4-chloro analog [1]. This intermediate lipophilicity may offer a balanced profile for both target binding and aqueous solubility, critical considerations in insecticide formulation and biological screening [2].

Lipophilicity Drug-likeness Membrane permeability

Molecular Size Differentiation: The 4-Methyl Analog Offers Lower Molecular Weight than the 4-Chloro Analog

The exact mass of the 4-methyl analog (335.13 Da) is approximately 20.65 Da lower than that of the 4-chloro analog (355.8 g/mol) and 14.02 Da higher than the unsubstituted analog (321.11 Da) [1]. This difference arises solely from the single atom substitution at the para position of the benzamido ring and may influence passive diffusion rates, binding pocket accommodation, and overall pharmacokinetic behavior [2].

Molecular weight Drug design Bioavailability

Insecticidal Class-Level Activity: Isoxazolylbenzamides Exhibit Broad-Spectrum Insect Control, Providing a Functional Baseline for Structural Optimization

The foundational patent EP-0048162-A1 discloses that isoxazolylbenzamides of formula (I), which encompass the structural scaffold of the target compound, are useful as insecticides against various insect orders [1]. The patent establishes that specific substituent combinations, particularly halogen and methyl substitutions on the phenyl ring, are critical for insecticidal potency. While no compound-specific insecticidal data (e.g., LD50, mortality rates) for CAS 90059-36-2 has been identified in the public domain, the structural features of the 4-methylbenzamido moiety align with the active substituent patterns described in the patent's structure-activity relationship framework [1].

Insecticide Pest control Agrochemical

Hydrogen Bond Donor/Acceptor Profile: The 4-Methyl Analog Retains a Favorable HBD/HBA Ratio for Drug-Like Properties

The 4-methyl analog possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, yielding an HBD/HBA ratio of 0.5, which is identical to the unsubstituted analog (CAS 90059-31-7) [1]. This ratio falls within the generally accepted drug-like range and supports the compound's suitability for screening in both insect and mammalian target-based assays. The 4-chloro analog also shares this HBD/HBA count based on its molecular formula C18H14ClN3O3, indicating that the 4-substituent does not alter the hydrogen bonding capacity, but may modulate the strength of these interactions through electronic effects .

Hydrogen bonding Drug-likeness Permeability

Topological Polar Surface Area: Consistent TPSA Across Analogs Supports Membrane Penetration Potential

The computed topological polar surface area (TPSA) for the 4-methyl analog is 84.2 Ų, which is identical to the 4-chloro analog and the unsubstituted analog (all reported as 84.2 Ų) [1]. This TPSA value is below the 140 Ų threshold commonly associated with poor oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable membrane permeability across biological barriers. The invariance of TPSA across the three analogs indicates that the 4-substituent does not alter the overall polar surface, and differentiation must be sought through other physicochemical parameters such as lipophilicity and electronic character.

Polar surface area Bioavailability Blood-brain barrier

Key Data Gap Advisory: Absence of Compound-Specific Biological Activity Data for CAS 90059-36-2

A comprehensive search of PubChem, patent databases, and the primary literature has not identified any compound-specific biological activity data—including IC50 values, LD50 values, enzyme inhibition constants, cell-based assay results, or in vivo efficacy data—for CAS 90059-36-2 [1]. This contrasts with some structurally related isoxazole-containing benzamide derivatives for which antibacterial (FtsZ inhibition) and anticonvulsant activities have been reported in the literature, though these published compounds feature different substitution patterns [2][3]. The absence of direct activity data means that any differentiation from analogs at the functional biological level cannot be supported by quantitative evidence at this time.

Data transparency Procurement risk Assay development

Recommended Research and Industrial Application Scenarios for 2-(4-Methylbenzamido)-N-(3-methylisoxazol-5-yl)benzamide Based on Available Evidence


Agrochemical Lead Discovery: Isoxazolylbenzamide Scaffold Optimization for Novel Insecticides

The isoxazolylbenzamide core is documented in patent EP-0048162-A1 as an insecticidal scaffold [1]. CAS 90059-36-2, featuring a 4-methylbenzamido substituent, can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing insecticidal potency against target pest species. Its intermediate lipophilicity (XLogP = 3.7) may offer a balanced pharmacokinetic profile for both contact and systemic insecticidal activity. Procurement for agrochemical discovery programs is recommended with the explicit understanding that de novo insecticidal screening (e.g., against Lepidoptera, Coleoptera, or Hemiptera species) is required, as no compound-specific efficacy data are publicly available.

Antibacterial Screening: Evaluation Against Drug-Resistant Gram-Positive Bacteria via FtsZ Inhibition

Structurally related isoxazole-containing benzamide derivatives have been reported as inhibitors of the bacterial cell division protein FtsZ, with demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. aureus [2]. The 4-methyl substitution on the benzamido moiety of CAS 90059-36-2 may influence binding to the FtsZ allosteric site compared to published analogs. This compound is suitable for inclusion in antibacterial screening cascades targeting FtsZ, with MIC determination against a panel of Gram-positive and Gram-negative strains advised as a primary assay endpoint.

Medicinal Chemistry Library Enrichment: CNS Drug Discovery Based on Favorable TPSA and Lipophilicity

With a TPSA of 84.2 Ų—below the 90 Ų threshold commonly associated with blood-brain barrier penetration—and an XLogP of 3.7 within the CNS drug-like range, CAS 90059-36-2 possesses physicochemical features suitable for central nervous system (CNS) drug discovery screening [3]. The compound may be incorporated into diversity-oriented screening libraries targeting neurological targets, including ion channels, GPCRs, or enzymes implicated in CNS disorders. Related N-isoxazolylbenzamides have demonstrated anticonvulsant activity in maximal electroshock (MES) models, suggesting potential for neurological indication screening [4].

Chemical Probe Development: Comparative Physicochemical Profiling of 4-Substituted Benzamido Analogs

CAS 90059-36-2 is one of three closely related analogs differing only in the para substituent of the benzamido ring (4-CH3 vs. 4-Cl vs. 4-H). Comparative procurement of all three analogs enables systematic investigation of how lipophilicity, electronic character, and steric effects influence biological target engagement, metabolic stability, and toxicity profiles [3]. Such a matched molecular pair analysis can generate valuable SAR data for lead optimization programs in both agrochemical and pharmaceutical pipelines.

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